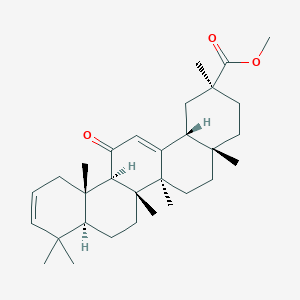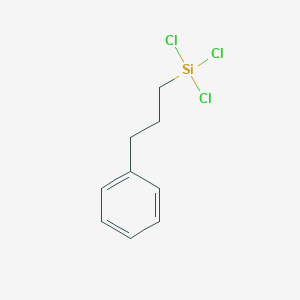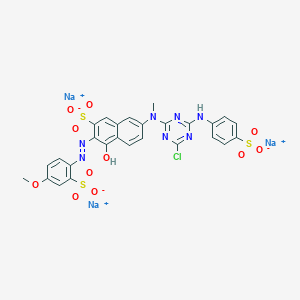![molecular formula C20H40O3 B083249 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- CAS No. 13879-87-3](/img/structure/B83249.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in water and has a molecular formula of C21H42O3. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in various physiological processes, including inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] may have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and may also have anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] in lab experiments is its high solubility in water, which makes it easy to handle and use in various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-]. One area of interest is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science and biotechnology.
Métodos De Síntesis
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of tetradecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. This reaction results in the formation of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-].
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] has several potential applications in scientific research. It has been used in the development of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. This compound has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
Propiedades
Número CAS |
13879-87-3 |
|---|---|
Nombre del producto |
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- |
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(tetradecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-18-22-20(2,3)23-19/h19H,4-18H2,1-3H3 |
Clave InChI |
ZHSOVDLRHUKCPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



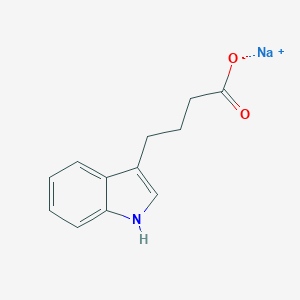
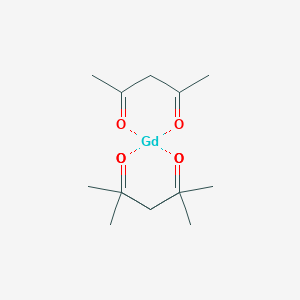
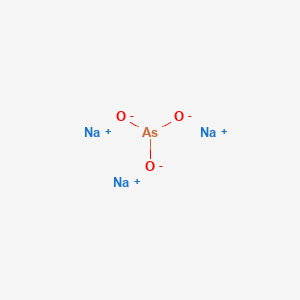
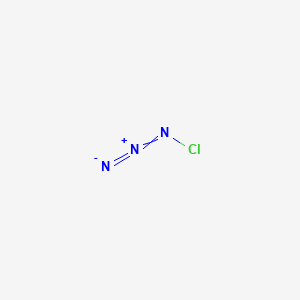
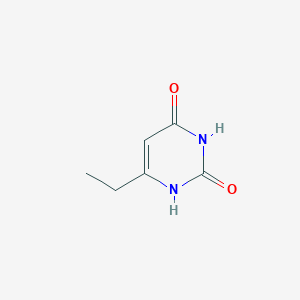
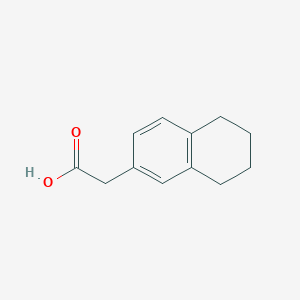
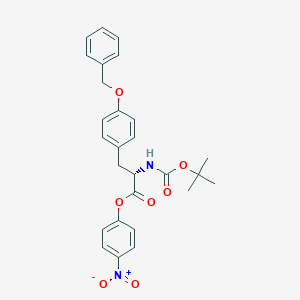
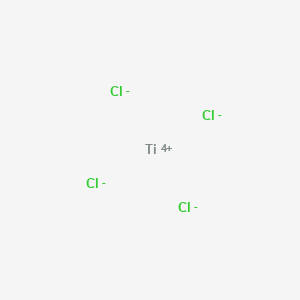
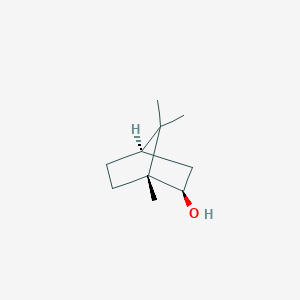
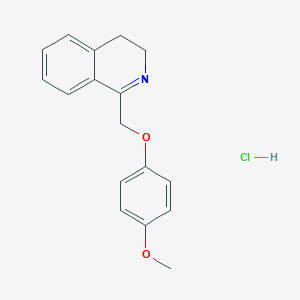
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
